molecular formula C17H17FN2O5S B2543299 methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate CAS No. 2034290-77-0

methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2543299
CAS No.: 2034290-77-0
M. Wt: 380.39
InChI Key: FIRBEVJKFDWIQF-UHFFFAOYSA-N
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Description

Methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate is an intriguing chemical compound with various applications in scientific research and industry. This compound's unique structure lends itself to a variety of synthetic routes, reactions, and mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate typically involves a multi-step process. One common synthetic route includes the following steps:

  • Formation of the benzo[f][1,4]oxazepine ring: : This is achieved through a cyclization reaction of appropriate precursors under controlled conditions.

  • Introduction of the sulfonyl group: : This step often involves the use of sulfonyl chlorides and bases to facilitate the sulfonylation of the benzo[f][1,4]oxazepine intermediate.

  • Fluorination: : Introduction of the fluorine atom is achieved using suitable fluorinating agents such as diethylaminosulfur trifluoride (DAST).

  • Carbamate formation: : The final step involves reacting the sulfonylated compound with methyl isocyanate to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound would necessitate scale-up of the synthetic route with modifications to ensure cost-effectiveness, safety, and efficiency. Reactor design, solvent recycling, and purification processes would be optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate undergoes several chemical reactions, including:

  • Oxidation: : Converts the compound to its corresponding sulfoxide or sulfone.

  • Reduction: : Reduces the carbonyl groups or other reducible functionalities.

  • Substitution: : Halogen atoms, such as fluorine, can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

  • Oxidation: : Typically involves oxidizing agents like m-chloroperbenzoic acid (mCPBA) under controlled temperatures.

  • Reduction: : Utilizes reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in appropriate solvents.

  • Substitution: : Employs nucleophiles such as amines or thiols in the presence of base.

Major Products

These reactions yield various products depending on the reagents and conditions used. For instance, oxidation yields sulfoxides or sulfones, while substitution reactions can result in new functionalized derivatives.

Scientific Research Applications

Methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate finds use in various research fields:

  • Chemistry: : As a reagent for studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: : In biochemical studies to probe enzyme activities or as a part of assay kits.

  • Medicine: : Potential therapeutic applications due to its pharmacologically active moieties.

  • Industry: : As an intermediate in the synthesis of complex organic molecules or pharmaceuticals.

Mechanism of Action

This compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity. Pathways involved may include inhibition of enzymatic activities or modulation of receptor-mediated signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4-((7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate

  • Methyl (4-((7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate

  • Methyl (4-((7-iodo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate

Uniqueness

Methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate stands out due to its fluorine atom, which can significantly affect its chemical reactivity, biological activity, and physical properties compared to other halogenated analogs.

This article paints a detailed picture of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and unique features. Chemical research is so dynamic!

Properties

IUPAC Name

methyl N-[4-[(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)sulfonyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O5S/c1-24-17(21)19-14-3-5-15(6-4-14)26(22,23)20-8-9-25-16-7-2-13(18)10-12(16)11-20/h2-7,10H,8-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRBEVJKFDWIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC3=C(C2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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